molecular formula C18H19FN6O B12243266 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B12243266
M. Wt: 354.4 g/mol
InChI Key: IJBPIRYSVOYKQF-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. The starting materials usually include benzodiazole and piperazine derivatives, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions. Common reagents used in these reactions include bases, acids, and various solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or tool for studying biological processes.

Medicine

In medicine, benzodiazole derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. This compound may be evaluated for similar applications.

Industry

In the industrial sector, this compound may be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique chemical structure makes it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and piperazine-containing molecules. Examples include:

  • 1H-1,3-benzodiazole
  • 4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine
  • 1-(2-benzimidazolyl)-2-(4-piperazinyl)ethanone

Uniqueness

The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H19FN6O

Molecular Weight

354.4 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H19FN6O/c1-13-17(19)18(21-11-20-13)24-8-6-23(7-9-24)16(26)10-25-12-22-14-4-2-3-5-15(14)25/h2-5,11-12H,6-10H2,1H3

InChI Key

IJBPIRYSVOYKQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)F

Origin of Product

United States

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